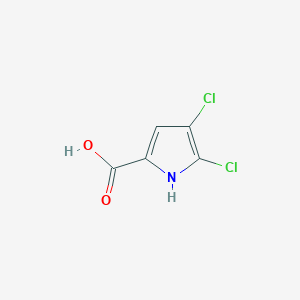
methyl 2-cyano-5-methylbenzoate
Overview
Description
methyl 2-cyano-5-methylbenzoate is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyano group is attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
It’s plausible that it may participate in reactions as a reagent or intermediate, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
In the context of organic synthesis, it may be involved in various reactions leading to the formation of complex organic molecules .
Pharmacokinetics
The compound’s molecular weight (17518 g/mol) suggests it could potentially be absorbed and distributed in the body
Result of Action
As a compound used in organic synthesis, its primary role is likely to contribute to the formation of new chemical bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyano-5-methyl-benzoic acid methyl ester. For instance, it’s noted that the compound can decompose at high temperatures and produce toxic gases . Therefore, it should be handled and stored properly to maintain its stability and prevent hazardous reactions .
Biochemical Analysis
Biochemical Properties
2-Cyano-5-methyl-benzoic acid methyl ester plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also interacts with proteins like albumin, which can affect its distribution and availability in biological systems. These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
2-Cyano-5-methyl-benzoic acid methyl ester has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 2-Cyano-5-methyl-benzoic acid methyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-5-methyl-benzoic acid methyl ester can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Cyano-5-methyl-benzoic acid methyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, which highlights the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Cyano-5-methyl-benzoic acid methyl ester is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-Cyano-5-methyl-benzoic acid methyl ester within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution can be influenced by binding to proteins such as albumin. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
2-Cyano-5-methyl-benzoic acid methyl ester is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-5-methylbenzoate typically involves the esterification of 2-Cyano-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 2-Cyano-5-methyl-benzoic acid and methanol.
Reduction: 2-Amino-5-methyl-benzoic acid methyl ester.
Substitution: Depending on the nucleophile, various substituted benzoic acid derivatives.
Scientific Research Applications
methyl 2-cyano-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials.
Biological Studies: It may be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
- 2-Cyano-4-methyl-benzoic acid methyl ester
- 2-Cyano-6-methyl-benzoic acid methyl ester
- 2-Cyano-5-methyl-benzoic acid ethyl ester
Comparison: methyl 2-cyano-5-methylbenzoate is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in synthesis and material science.
Properties
IUPAC Name |
methyl 2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTPXVBMNRMBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254191 | |
| Record name | Benzoic acid, 2-cyano-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127510-94-5 | |
| Record name | Benzoic acid, 2-cyano-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-cyano-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)






![1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)


